4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Description
4-Chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro-substituted aromatic ring linked to a complex amine substituent. The substituent comprises a 1-methylindolin-5-yl group and a pyrrolidin-1-yl moiety attached to an ethyl backbone, creating a geminal di-substitution pattern.
The indoline and pyrrolidine groups may influence its pharmacokinetic properties, including solubility, metabolic stability, and blood-brain barrier permeability. Benzenesulfonamide derivatives are often explored for therapeutic applications in neurology, oncology, and inflammation, but the absence of direct studies on this compound necessitates extrapolation from structural analogs.
Properties
IUPAC Name |
4-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2S/c1-24-13-10-17-14-16(4-9-20(17)24)21(25-11-2-3-12-25)15-23-28(26,27)19-7-5-18(22)6-8-19/h4-9,14,21,23H,2-3,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFXVIBSEPSBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with pyrrolidine under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to indole derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro group on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds similar to 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide may act as selective serotonin receptor antagonists. For instance, the related compound DU 125530 is currently under clinical evaluation for treating anxiety and mood disorders, demonstrating the potential of this class of compounds in psychiatric applications.
Antibacterial Properties
Sulfonamides have historically been utilized as antibacterial agents. The structural characteristics of this compound suggest it may inhibit bacterial growth through mechanisms involving the inhibition of folate synthesis, similar to other sulfonamide derivatives.
Antitumor Activity
Emerging research indicates that compounds with sulfonamide structures can exhibit antitumor properties. The mechanism often involves the inhibition of specific enzymes or receptors critical for tumor cell proliferation. Quantitative data, such as IC50 values, are essential for assessing the potency of these compounds against various cancer cell lines .
Case Study 1: Antidepressant Activity Evaluation
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of a related compound, highlighting its mechanism as a selective antagonist at serotonin receptors. This research provides a framework for understanding how this compound may function similarly .
Case Study 2: Antibacterial Efficacy
In vitro studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness of these compounds can be attributed to their ability to mimic para-amino benzoic acid (PABA), thus inhibiting bacterial folic acid synthesis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is likely related to its ability to inhibit bacterial enzymes involved in folate synthesis, similar to other sulfonamides. This inhibition disrupts the production of essential nucleotides, leading to bacterial cell death. The compound may also interact with other molecular targets and pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related benzenesulfonamide derivatives (Table 1).
Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives
*Hypothetical formula derived from structural analysis.
Key Observations
Substituent Diversity :
- The target compound features a fused indoline ring system and pyrrolidine, which may enhance rigidity and receptor binding specificity compared to W-18’s flexible nitrophenyl-piperidinylidene group.
- W-18 ’s nitro group and piperidinylidene moiety are associated with µ-opioid receptor agonism, explaining its classification as a controlled substance . In contrast, the target compound’s indoline group is structurally akin to serotonin receptor modulators, suggesting divergent pharmacological targets.
Halogen Effects :
- The target compound and BU6 both include halogens (Cl, F), which improve metabolic stability and membrane permeability. BU6’s fluorine atom likely enhances electronegativity and hydrogen-bonding capacity compared to the target’s chloro group .
Heterocyclic Motifs :
- The CAS 338772-81-9 compound incorporates a trifluoromethyl-pyridine group, which increases lipophilicity and resistance to oxidative metabolism compared to the target’s pyrrolidine-indoline system .
Molecular Weight and Drug-Likeness :
- The target compound’s hypothetical molecular weight (440.98 g/mol) exceeds the typical threshold for CNS penetration (500 g/mol), suggesting peripheral activity unless active transport mechanisms are involved.
Biological Activity
4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative known for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a chloro group, an indoline moiety, and a pyrrolidine ring, suggesting diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 373.91 g/mol. The presence of the sulfonamide group (-SO2NH2) is significant as it is commonly associated with various pharmacological activities, including antibacterial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Indoline Moiety : The indoline ring can be synthesized from indole derivatives through reduction reactions.
- Pyrrolidine Attachment : The pyrrolidine ring is introduced via nucleophilic substitution reactions.
- Sulfonamide Formation : The final step involves the reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have shown that sulfonamides can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds in this class have been noted for their ability to inhibit carbonic anhydrases, which are often overexpressed in tumors, thus contributing to tumor growth and metastasis .
Antimicrobial Properties
Sulfonamides are traditionally known for their antibacterial effects. The mechanism typically involves the inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division. This compound may exhibit similar activity against various bacterial strains .
Neuropharmacological Effects
Given the presence of the indoline and pyrrolidine components, this compound may also interact with neurotransmitter receptors. For example, related compounds have shown potential as selective serotonin receptor antagonists, which could be beneficial in treating anxiety and mood disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.91 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Case Studies
- Inhibition Studies : A study involving similar sulfonamide derivatives reported IC50 values indicating effective inhibition of cancer cell lines at low micromolar concentrations, suggesting strong potential for therapeutic applications .
- Neuropharmacological Assessment : Research on related compounds demonstrated significant anxiolytic effects in animal models, supporting further investigation into the neuropharmacological properties of this compound .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, and how can reaction efficiency be optimized?
Answer:
The synthesis involves multi-step reactions, including sulfonamide coupling and heterocyclic ring formation. Key steps include:
- Sulfonylation: React 4-chlorobenzenesulfonyl chloride with a pre-synthesized amine intermediate (e.g., 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine) under basic conditions (e.g., Na₂CO₃ in DCM/H₂O) .
- Amine Intermediate Preparation: Use reductive amination or nucleophilic substitution to introduce the pyrrolidine and indoline moieties. For example, ethyl chloroformate-mediated coupling or cyanide-assisted cyclization can improve yield .
- Optimization: Control stoichiometry, temperature (RT to reflux), and solvent polarity. Catalytic agents like triethylamine enhance reaction rates. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR validates regiochemistry (e.g., indoline C-H coupling patterns) and confirms substituent positions (e.g., chlorine at C4 of benzene) .
- HPLC/MS: Quantifies purity (>95%) and detects byproducts (e.g., unreacted sulfonyl chloride) .
- X-ray Crystallography: Resolves stereochemical ambiguities (e.g., pyrrolidine conformation) and provides bond-length data for structural validation .
- Elemental Analysis: Verifies molecular formula (C₁₉H₂₃ClN₂O₂S) and stoichiometric accuracy .
Advanced: How can structure-activity relationship (SAR) studies be designed to identify key pharmacophoric elements in this sulfonamide derivative?
Answer:
- Structural Modifications: Systematically alter substituents (e.g., replace pyrrolidine with piperidine) and evaluate bioactivity changes .
- Computational Modeling: Use Molecular Operating Environment (MOE) to dock the compound into target proteins (e.g., enzymes with sulfonamide-binding pockets). Analyze binding energy (ΔG) and hydrogen-bond interactions .
- Bioassays: Test analogs against disease-relevant targets (e.g., carbonic anhydrase for anticancer activity) to correlate structural features with IC₅₀ values .
Advanced: How should researchers address discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Answer:
- Assay Standardization: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) to minimize variability .
- Orthogonal Validation: Confirm activity via multiple methods (e.g., Western blot for target inhibition alongside cell viability assays) .
- Meta-Analysis: Compare studies for differences in cell lines, compound concentrations, or incubation times. Replicate conflicting experiments under controlled conditions .
Advanced: What computational strategies predict the compound’s interaction with biological targets, and how reliable are these models?
Answer:
- Molecular Docking: Use AutoDock Vina or MOE to simulate binding to proteins (e.g., tubulin for anticancer activity). Validate with crystallographic data (PDB ID: 1TUB) .
- MD Simulations: Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and identify critical residues (e.g., Lys352 in carbonic anhydrase) .
- Limitations: Overpredictions may occur due to solvent effects or protein flexibility. Cross-check with experimental IC₅₀ or Ki values .
Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Answer:
- Rodent Models: Administer the compound intravenously (IV) or orally to assess bioavailability (AUC₀–₂₄h) and tissue distribution (e.g., liver, kidney) via LC-MS/MS .
- Toxicity Screening: Monitor serum biomarkers (ALT, creatinine) and histopathology (e.g., hepatocyte necrosis) in acute/chronic dosing studies .
- Metabolic Stability: Use liver microsomes to identify cytochrome P450-mediated degradation (e.g., CYP3A4) and optimize half-life .
Advanced: How can contradictory synthetic yields (e.g., 47% vs. 98%) be resolved through experimental design?
Answer:
- Design of Experiments (DOE): Vary parameters (temperature, solvent ratio) in a factorial design to identify critical factors .
- Kinetic Studies: Monitor reaction progress via TLC or in situ IR to pinpoint bottlenecks (e.g., slow amine deprotonation) .
- Catalyst Screening: Test alternatives (e.g., DMAP vs. triethylamine) to accelerate sulfonylation .
Basic: How should researchers determine the compound’s stability under different storage and physiological conditions?
Answer:
- Stress Testing: Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC .
- Solution Stability: Assess pH-dependent hydrolysis (pH 1–13) and oxidation (H₂O₂) to identify labile groups (e.g., sulfonamide) .
- Solid-State Analysis: Use DSC/TGA to detect polymorphic transitions affecting shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
